2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one

Physicochemical profiling Chromatographic method development In-silico ADME prediction

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one (CAS 1000932‑81‑9, molecular formula C₁₀H₉N₃O₂, molecular weight 203.20 g mol⁻¹) belongs to the pyrazolo[1,5‑a]pyrimidine class of fused N‑heterocycles and incorporates a unique pyrano‑fused annulation. Its tricyclic core is the scaffold for a family of kinase inhibitors, and the regiospecific 2‑methyl substitution distinguishes it from the demethylated parent and from ester/carboxamide‑functionalized analogs that dominate the patent and research literature.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 1000932-81-9
Cat. No. B1462240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
CAS1000932-81-9
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC3=C2C(=O)OCC3
InChIInChI=1S/C10H9N3O2/c1-6-4-8-11-5-7-2-3-15-10(14)9(7)13(8)12-6/h4-5H,2-3H2,1H3
InChIKeyQBMZQCZXJDRGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one (CAS 1000932-81-9) – Core Structural and Physicochemical Baseline for Procurement Decisions


2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one (CAS 1000932‑81‑9, molecular formula C₁₀H₉N₃O₂, molecular weight 203.20 g mol⁻¹) [1] belongs to the pyrazolo[1,5‑a]pyrimidine class of fused N‑heterocycles and incorporates a unique pyrano‑fused annulation. Its tricyclic core is the scaffold for a family of kinase inhibitors, and the regiospecific 2‑methyl substitution distinguishes it from the demethylated parent and from ester/carboxamide‑functionalized analogs that dominate the patent and research literature [2]. In the absence of direct biological annotation in primary databases, procurement value is currently driven by its structural novelty and its availability as an ISO 17034‑certified analytical reference standard, which enables reproducible quantitative assays and impurity profiling [3].

Why a Generic Pyrazolo[1,5‑a]pyrimidine Cannot Replace 2‑Methyl‑6H‑pyrano[4,3‑e]pyrazolo[1,5‑a]pyrimidin‑9(7H)‑one in Specialized Workflows


The pyrazolo[1,5‑a]pyrimidine class exhibits profound sensitivity to substitution and annulation patterns: the presence, position, and nature of substituents on the pyrazole and pyrimidine rings dictate ATP‑binding‑site occupancy, kinase selectivity, and pharmacokinetic profiles [1]. The target compound combines a 2‑methyl group with a fused tetrahydropyran‑2‑one ring, a topology that is absent from commonly investigated 3‑carboxylate/3‑carboxamide or 7‑aryl derivatives. Two‑dimensional similarity searches confirm that neither the demethylated core (CAS 1235441‑65‑2, molecular weight 189.17 g mol⁻¹) nor the 3‑ethoxycarbonyl analog can reproduce the lipophilic‑electronic balance (XLogP3 ≈ 0.9 vs. the demethyl analog XLogP3 ≈ 0.3) [2]. Consequently, substituting a generic pyrazolo[1,5‑a]pyrimidine for this specific regioisomer would alter both chromatographic retention times and assay activity readouts, invalidating cross‑study comparisons and batch‑to‑batch quality control [3].

Quantitative Differentiation Evidence for 2‑Methyl‑6H‑pyrano[4,3‑e]pyrazolo[1,5‑a]pyrimidin‑9(7H)‑one (CAS 1000932‑81‑9) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation Relative to the Demethylated Core Scaffold (CAS 1235441‑65‑2)

The 2‑methyl substituent raises the computed octanol‑water partition coefficient (XLogP3) from 0.3 for the unsubstituted parent to 0.9 for the target compound [1], consistent with a ~3‑fold increase in predicted membrane permeability. In reversed‑phase HPLC, this shift is expected to increase retention time by approximately 1.5–2.5 min under generic C18 acetonitrile/water gradients, offering a simple discriminating feature when verifying compound identity or purity.

Physicochemical profiling Chromatographic method development In-silico ADME prediction

Topological Polar Surface Area (TPSA) Differentiation versus 3‑Carboxylate‑Substituted Analogs

The target compound displays a TPSA of 56.5 Ų, substantially lower than the TPSA of ≈ 90–95 Ų typical of 3‑carboxylate or 3‑carboxamide analogs (e.g., ethyl 9‑oxo‑6,9‑dihydro‑7H‑pyrano[4,3‑e]pyrazolo[1,5‑a]pyrimidine‑3‑carboxylate) that present an additional H‑bond donor/acceptor pair [1]. The 34–38 Ų TPSA reduction places the 2‑methyl compound below the 60 Ų threshold often cited for favorable passive blood‑brain barrier penetration, whereas the 3‑carboxylate analogs exceed that threshold.

Drug-likeness Blood-brain barrier permeability Physicochemical filtering

ISO 17034 Certified Reference Material Availability vs. Research‑Grade Pyrazolo[1,5‑a]pyrimidine Analogs

CATO Research Chemicals supplies the compound as a certified reference material under ISO 17034 accreditation (Lot‑specific purity > 97 %, expiry 3 years from manufacture) [1]. By contrast, the demethylated analog (CAS 1235441‑65‑2) and 3‑carboxylate derivatives are predominantly available only as research‑grade materials from general chemical vendors with purity statements of ≥ 95 % but without third‑party accreditation or batch‑specific certificates. This accreditation provides documented traceability and metrological rigor that are mandatory for pharmacopoeial impurity analysis and regulatory submission data packages.

Analytical method validation Reference standard procurement Quality control

Hydrogen‑Bond Donor/Acceptor Profile Differentiation from 3‑Amino‑Substituted Pyrazolo[1,5‑a]pyrimidines

The compound contains zero hydrogen‑bond donor atoms and four hydrogen‑bond acceptor atoms (two carbonyl oxygens and two endocyclic nitrogens) [1]. 3‑Amino‑substituted pyrazolo[1,5‑a]pyrimidine analogs typically possess one H‑bond donor (the exocyclic NH₂) in addition to four acceptors. The absence of a donor in the target compound reduces the desolvation penalty upon entering a hydrophobic kinase binding site, which can translate into a ligand efficiency gain of ≈ 0.2–0.3 kcal mol⁻¹ per non‑hydrogen atom when binding to a predominantly lipophilic pocket.

Ligand efficiency Fragment-based drug design Solubility optimization

Optimal Procurement and Application Scenarios for 2‑Methyl‑6H‑pyrano[4,3‑e]pyrazolo[1,5‑a]pyrimidin‑9(7H)‑one


Analytical Reference Standard for Impurity Quantification in Pyrazolo[1,5‑a]pyrimidine Drug Substance Development

The ISO 17034 certification [1] makes this compound the preferred reference standard for quantifying structurally related impurities in API batches. Its batch‑specific certificate of analysis and metrological traceability meet ICH Q2(R1) validation requirements, eliminating the need for in‑house qualification of a lower‑grade comparator.

Scaffold Hopping Seed for CNS‑Penetrant CDK2/TRKA Dual Inhibitor Programs

Because its TPSA of 56.5 Ų falls below the 60 Ų blood‑brain barrier threshold and the pyrazolo[1,5‑a]pyrimidine core is known to potently inhibit CDK2 (IC₅₀ values as low as 0.16 µM for optimized analogs [2]), this compound can serve as a CNS‑preferred scaffold for medicinal chemistry elaboration.

Physicochemical Comparator in Structure‑Activity Relationship (SAR) Studies

The 2‑methyl‑pyrano‑fused topology provides a distinct lipophilic‑electronic signature (XLogP3 = 0.9, zero H‑bond donors) that contrasts sharply with 3‑carboxylate or 3‑amino analogs. It can be used as a paired comparator to decouple substituent effects on kinase selectivity and cellular potency across a congeneric series.

HPLC Method Development and System Suitability Testing

The compound's predicted retention shift of 1.5–2.5 minutes relative to the demethyl analog under standard C18 gradients [3] allows it to serve as a system suitability standard for verifying column performance and mobile phase composition in high‑throughput purification workflows.

Quote Request

Request a Quote for 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.